3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAXXENNFWPZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-bromobenzoyl chloride with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can act as an inhibitor in enzymatic pathways. Its structure allows it to form hydrogen bonds and electrostatic interactions with specific enzymes or receptors, potentially modulating their activity. This property may lead to therapeutic applications in treating diseases such as cancer or metabolic disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Further research is needed to quantify its efficacy and determine the spectrum of activity .
Biochemical Probes
The compound's unique structural characteristics make it suitable as a biochemical probe in research settings. It can be utilized to study enzyme kinetics, receptor-ligand interactions, and cellular signaling pathways. Its ability to selectively bind to specific targets can facilitate the understanding of complex biological systems.
Polymer Chemistry
In materials science, 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can be used as a building block for synthesizing novel polymers with tailored properties. The bromine atom can participate in cross-linking reactions, enhancing the mechanical strength and thermal stability of polymeric materials .
Coatings and Adhesives
The compound's reactivity also positions it as a candidate for developing advanced coatings and adhesives. Its ability to form strong covalent bonds can improve adhesion properties in various applications, including automotive and aerospace industries .
Comparative Analysis with Related Compounds
To better understand the unique features of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| 3-Bromo-N-(2-Morpholino-2-(p-Tolyl)Ethyl)Benzamide | Contains a bromine atom and morpholine | Potential enzyme inhibitor |
| 5-Bromo-N-(2-Morpholino-2-Naphthalen-1-ylethyl)Benzamide | Naphthalene instead of p-tolyl | Enhanced aromaticity |
| 4-Bromo-N-(3-Morpholino-3-(p-Tolyl)Propyl)Benzamide | Propyl chain instead of ethyl | Altered solubility characteristics |
This table illustrates how variations in structure can influence biological activity and material properties.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .
Case Study 2: Enzyme Inhibition Mechanism
In another study focusing on enzyme inhibition, researchers investigated the binding affinity of this compound to a specific enzyme target involved in cancer metabolism. The findings revealed that the compound effectively reduced enzyme activity in vitro, suggesting its potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Morpholine vs. Hydrazine: The morpholino group in the target compound improves water solubility compared to hydrazine-containing analogs (e.g., ), which may exhibit higher crystallinity due to intermolecular H-bonding .
Structural Flexibility and Bioavailability
- Rotatable Bonds: Compounds like ZINC33268577 (5 rotatable bonds) and tivozanib (6 rotatable bonds) suggest that reduced flexibility may enhance target binding. The target compound’s morpholino-ethyl-p-tolyl chain likely offers moderate flexibility .
- Planarity: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopts a near-planar conformation due to π-conjugation, whereas the target compound’s morpholino and p-tolyl groups introduce non-planar steric effects .
Biological Activity
3-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom, a morpholine ring, and a p-tolyl group. These characteristics suggest potential applications in various biological systems, particularly as an enzyme inhibitor or biochemical probe. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : CHBrNO
- CAS Number : 898601-60-0
The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
3-Bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide interacts with specific enzymes and receptors. The bromine atom facilitates hydrogen bonding and electrostatic interactions, which can enhance binding affinity. The morpholine ring may also play a crucial role in modulating enzyme activity by fitting into active sites or altering conformational dynamics.
Enzyme Inhibition
Recent studies have indicated that compounds similar to 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide exhibit significant enzyme inhibition properties. For example:
- Monoamine Oxidase B (MAO-B) : Compounds structurally related to this benzamide have been shown to selectively inhibit MAO-B with IC values in the low micromolar range. This suggests potential applications in treating neurodegenerative diseases where MAO-B plays a role .
Antiproliferative Activity
Research has demonstrated that benzamide derivatives can exhibit antiproliferative effects against cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide have shown cytotoxic effects against various solid tumor cell lines, with some exhibiting IC values below 6.5 µM .
Study 1: MAO-B Inhibition
A recent study evaluated the inhibitory effects of various benzamide derivatives on MAO-B:
- Findings : Compounds were found to competitively inhibit MAO-B, with structure-activity relationship (SAR) studies revealing that specific substitutions significantly affect potency. For example, electron-donating groups enhanced inhibitory activity while steric hindrance from bulky groups reduced it .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic properties of benzamide derivatives:
- Results : Several compounds exhibited potent cytotoxicity against Molt-3 leukemia cells and other solid tumors. The mechanism was identified as S-phase arrest in the cell cycle, indicating potential as chemotherapeutic agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide | Contains bromine and morpholine | Potential enzyme inhibitor |
| 5-bromo-N-(2-morpholino-2-naphthalen-1-ylethyl)benzamide | Naphthalene instead of p-tolyl | Enhanced aromaticity |
| 4-bromo-N-(3-morpholino-3-(p-tolyl)propyl)benzamide | Propyl chain instead of ethyl | Altered chain length affects solubility |
This table illustrates the diversity within this chemical class while highlighting the unique characteristics of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, and how can purity be ensured?
- Methodology :
Amine precursor synthesis : React p-tolylacetaldehyde with morpholine via reductive amination (e.g., NaBH₃CN in methanol) to form the 2-morpholino-2-(p-tolyl)ethylamine intermediate. Validate intermediate purity via (e.g., δ 2.2–2.4 ppm for morpholine protons) .
Amide coupling : React the amine with 3-bromobenzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF. Monitor reaction completion by TLC (silica gel, ethyl acetate/hexane 1:2).
Purification : Use column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) followed by recrystallization from ethanol/water. Confirm final compound purity via HPLC (≥95%) and (e.g., carbonyl signal at ~168 ppm) .
Q. Which spectroscopic techniques are critical for structural validation?
- Key techniques :
- : Identify aromatic protons (δ 7.2–8.1 ppm for benzamide and p-tolyl groups) and morpholine protons (δ 3.6–3.8 ppm).
- X-ray crystallography : Resolve stereoelectronic effects, as demonstrated for analogous compounds (e.g., C=O bond length ~1.22 Å in related benzamides) .
- LC-MS : Confirm molecular ion peak ([M+H] at m/z 443.1) and assess isotopic patterns for bromine (1:1 ratio for ) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Experimental design :
- Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with arylboronic acids in THF/H₂O. Optimize temperature (80–120°C) and base (K₂CO₃ vs. CsF). Monitor regioselectivity via .
- Mechanistic insights : Use DFT calculations (e.g., Gaussian 16) to evaluate transition-state energies for oxidative addition at C-Br vs. competing sites. Compare with experimental yields to validate computational models .
Q. What computational strategies predict the compound’s binding affinity for kinase targets?
- Approach :
Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Prioritize poses with hydrogen bonds to morpholine oxygen and hydrophobic contacts with p-tolyl .
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Correlate RMSD values (<2.0 Å) with experimental IC₅₀ data from kinase inhibition assays .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case study : If shows unexpected splitting for morpholine protons:
Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence temperature for morpholine ring inversion).
Crystallographic validation : Compare experimental XRD data (e.g., C-C bond angles in morpholine) with DFT-optimized geometries .
Q. What strategies optimize reaction scalability while minimizing byproducts?
- Process engineering :
- DoE (Design of Experiments) : Vary stoichiometry (amine:acyl chloride ratio 1:1.2–1:5), solvent (DMF vs. CH₂Cl₂), and temperature (0–25°C) to map yield vs. impurity profiles.
- Continuous-flow synthesis : Implement microreactors (e.g., Corning AFR) for precise control over residence time (<5 min) and heat transfer, reducing epimerization risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
